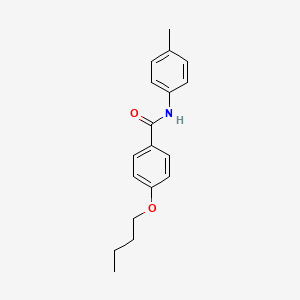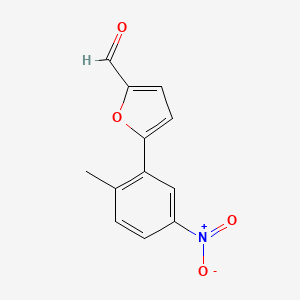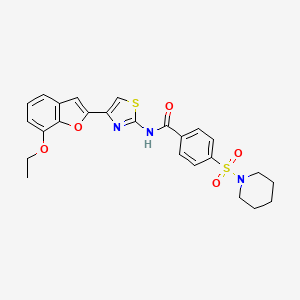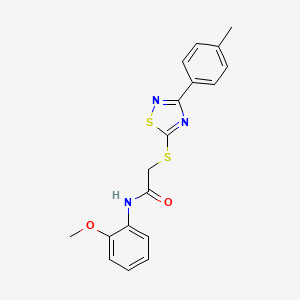
Thiophene-2-carboxylic acid 5-amino-1-(toluene-4-sulfonyl)-1H-pyrazol-3-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-2-carboxylic acid 5-amino-1-(toluene-4-sulfonyl)-1H-pyrazol-3-yl ester is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in
Wirkmechanismus
The mechanism of action of thiophene-2-carboxylic acid 5-amino-1-(toluene-4-sulfonyl)-1H-pyrazol-3-yl ester is not fully understood. However, it has been proposed that the compound may act as a competitive inhibitor of the target enzymes by binding to their active sites. This binding may result in the inhibition of the enzymes' catalytic activity, leading to the suppression of the physiological processes they are involved in.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. For example, it has been shown to inhibit the activity of cholinesterases, which are enzymes that hydrolyze the neurotransmitter acetylcholine. This inhibition may result in increased levels of acetylcholine in the brain, which has been associated with improved cognitive function. Additionally, the compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition may result in the suppression of skin pigmentation.
Vorteile Und Einschränkungen Für Laborexperimente
Thiophene-2-carboxylic acid 5-amino-1-(toluene-4-sulfonyl)-1H-pyrazol-3-yl ester has several advantages and limitations for lab experiments. One advantage is its potential as a lead compound for the development of new drugs for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, a limitation is its poor solubility in water, which may make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on thiophene-2-carboxylic acid 5-amino-1-(toluene-4-sulfonyl)-1H-pyrazol-3-yl ester. One direction is the optimization of its structure to improve its inhibitory activity against the target enzymes. Another direction is the investigation of its potential as a therapeutic agent for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, the compound's potential as a tool for the study of the physiological processes it affects could be explored. Finally, the development of new synthesis methods for the compound could be investigated to improve its accessibility to researchers.
Synthesemethoden
The synthesis of thiophene-2-carboxylic acid 5-amino-1-(toluene-4-sulfonyl)-1H-pyrazol-3-yl ester has been reported in the literature. One method involves the reaction of 5-amino-1-(toluene-4-sulfonyl)-1H-pyrazole-3-carboxylic acid with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain this compound in good yield.
Wissenschaftliche Forschungsanwendungen
Thiophene-2-carboxylic acid 5-amino-1-(toluene-4-sulfonyl)-1H-pyrazol-3-yl ester has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have inhibitory activity against several enzymes such as cholinesterases, tyrosinase, and α-glucosidase. These enzymes are involved in various physiological processes and their dysregulation has been implicated in the pathogenesis of several diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-10-4-6-11(7-5-10)24(20,21)18-13(16)9-14(17-18)22-15(19)12-3-2-8-23-12/h2-9H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWCFVBOMNJREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2791423.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2791430.png)



![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2791436.png)



![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

